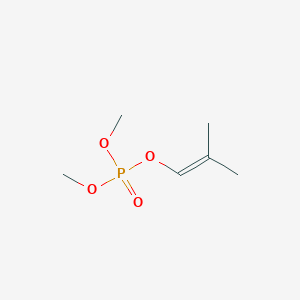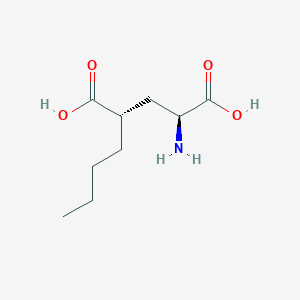
Dipotassium tetracyanonickelate hydrate
Descripción general
Descripción
Dipotassium tetracyanonickelate hydrate is an inorganic compound with the formula K₂Ni(CN)₄·xH₂O. It is a yellow, water-soluble, diamagnetic solid that consists of potassium ions and the tetracyanonickelate coordination complex. This compound is often encountered as a monohydrate but can also exist in an anhydrous form. It is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipotassium tetracyanonickelate hydrate is typically prepared by treating aqueous solutions of nickel(II) salts with potassium cyanide. The synthesis is often conducted stepwise, beginning with the precipitation of solid nickel dicyanide coordination polymer. This intermediate is then treated with additional potassium cyanide to form the final product .
Industrial Production Methods: In an industrial setting, the preparation involves controlled reaction conditions to ensure the purity and yield of the compound. The process includes:
- Dissolving nickel(II) salts in water.
- Adding potassium cyanide to the solution to precipitate nickel dicyanide.
- Further reacting the precipitate with potassium cyanide to obtain this compound.
- Purification steps to remove any impurities and obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Dipotassium tetracyanonickelate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form nickel(0) derivatives or oxidized under specific conditions.
Substitution: The cyanide ligands in the complex can be substituted with other ligands, such as boron trifluoride, to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Potassium in anhydrous ammonia can reduce the compound to nickel(0) derivatives.
Substitution: Boron trifluoride is commonly used for ligand substitution reactions.
Major Products:
Reduction: Tetraanionic, tetrahedral nickel(0) derivatives.
Substitution: Complexes such as K₂[Ni(CNBF₃)₄] are formed when boron trifluoride is used.
Aplicaciones Científicas De Investigación
Dipotassium tetracyanonickelate hydrate has a wide range of applications in scientific research, including:
Medicine: Research into its potential use in medical applications is ongoing, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which dipotassium tetracyanonickelate hydrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets include metal ions and other nucleophilic species. The pathways involved in its reactions are primarily based on its ability to undergo ligand substitution and redox reactions, which are crucial for its applications in catalysis and materials science .
Comparación Con Compuestos Similares
- Potassium tetracyanoplatinate(II) hydrate
- Potassium hexacyanoruthenate(II) hydrate
- Potassium tetracyanopalladate(II) hydrate
- Potassium hexacyanoferrate(II) trihydrate
Comparison: Dipotassium tetracyanonickelate hydrate is unique due to its specific coordination complex structure and its ability to form stable complexes with a variety of ligands. Compared to similar compounds, it has distinct electronic properties and reactivity patterns, making it particularly useful in the synthesis of metal-organic frameworks and anion-exchange resins .
Propiedades
IUPAC Name |
dipotassium;nickel(2+);tetracyanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJEIWYJQFLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4NiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931787 | |
| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14323-41-2, 339527-86-5 | |
| Record name | Nickelate(2-), tetracyano-, dipotassium, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium tetracyanonickelate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339527865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPOTASSIUM TETRACYANONICKELATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR11HQD73G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















